REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[Br:8][CH2:9][CH2:10][CH2:11][CH:12](Br)[CH2:13][CH3:14]>CN(C)C=O>[Br-:8].[CH2:9]([N+:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][N+:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[Br-:8] |f:3.4.5|
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(CC)Br
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for about 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid product was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether (˜750 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the product (˜106 g, ˜71%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
[Br-].C(CCCCC[N+]1(CCCCC1)C)[N+]1(CCCCC1)C.[Br-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |